(S)-2-amino-3-(methylamino)propanoic acid hydrochloride: A Comprehensive Technical Guide on its Discovery and History
(S)-2-amino-3-(methylamino)propanoic acid hydrochloride: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-amino-3-(methylamino)propanoic acid, more commonly known as β-methylamino-L-alanine (L-BMAA), is a non-proteinogenic amino acid with significant neurotoxic properties. Its discovery is intrinsically linked to the investigation of a high incidence of amyotrophic lateral sclerosis/parkinsonism-dementia complex (ALS/PDC) among the Chamorro people of Guam. Initially isolated from the seeds of the cycad Cycas circinalis, L-BMAA has since been identified as a product of various cyanobacteria, raising concerns about its widespread environmental presence and potential role in neurodegenerative diseases. This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, synthesis, and biological activity of its hydrochloride salt, a form commonly used in research.
Discovery and History
The scientific journey of (S)-2-amino-3-(methylamino)propanoic acid hydrochloride began in the mid-20th century with epidemiological studies on the island of Guam. Researchers were investigating the unusually high prevalence of a neurodegenerative disorder resembling a combination of ALS, Parkinson's disease, and dementia among the indigenous Chamorro population. The investigation into potential environmental causes led to the examination of local dietary habits, particularly the consumption of flour derived from the seeds of the cycad Cycas circinalis.
In 1967, Arthur Vega and E. Arthur Bell successfully isolated and characterized a novel amino acid from these seeds.[1][2][3] Their research, published in Phytochemistry, identified the compound as α-amino-β-methylaminopropionic acid.[1] This discovery was a pivotal moment, suggesting a potential link between a specific chemical entity in the Chamorro diet and the devastating neurological disease.
Subsequent research confirmed that the naturally occurring form was the L-enantiomer, (S)-2-amino-3-(methylamino)propanoic acid, and that this isomer was responsible for the observed neurotoxicity.[4] For a considerable time, cycads were believed to be the sole source of L-BMAA. However, a significant breakthrough occurred with the discovery that various species of cyanobacteria (blue-green algae), including those living symbiotically in the roots of cycads, are prolific producers of this neurotoxin.[5] This finding broadened the potential routes of human exposure far beyond the consumption of cycad-derived products.
Physicochemical Properties
(S)-2-amino-3-(methylamino)propanoic acid hydrochloride is typically a white solid that is soluble in water.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-3-(methylamino)propanoic acid hydrochloride | |
| Synonyms | β-methylamino-L-alanine hydrochloride, L-BMAA hydrochloride | |
| Molecular Formula | C4H11ClN2O2 | |
| Molecular Weight | 154.60 g/mol | [5] |
| CAS Number | 16012-55-8 | [2] |
| Melting Point | 172-173 °C (decomposes) | [2] |
| Appearance | White solid | [2] |
| Solubility | Soluble in water | [2] |
Experimental Protocols
Original Isolation from Cycas circinalis (Vega and Bell, 1967)
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Homogenization and Extraction: The cycad kernels were homogenized and extracted with a polar solvent, likely an aqueous ethanol solution, to solubilize the free amino acids.
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Ion-Exchange Chromatography: The resulting extract was then subjected to ion-exchange chromatography. This technique separates molecules based on their net charge. As a basic amino acid, L-BMAA would have been retained on a cation-exchange resin.
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Elution: The bound amino acids were then eluted from the column using a buffer with an increasing pH or ionic strength.
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Fraction Collection and Analysis: Fractions were collected and analyzed for the presence of novel amino acids, likely using paper chromatography and ninhydrin staining.
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Purification and Characterization: The fraction containing the new amino acid was further purified, likely through repeated chromatographic steps, and its structure was determined using the analytical methods of the time, including elemental analysis and spectroscopic techniques.
Synthesis of L-BMAA Hydrochloride (as per Patent CN102234240B)
A modern synthetic route for L-BMAA hydrochloride is detailed in Chinese patent CN102234240B. This method provides a scalable process with a good overall yield.
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Hofmann Degradation: L-carbobenzoxy asparagine undergoes a Hofmann degradation using iodobenzene diacetate. This reaction removes one carbon atom, yielding 2,3-diaminopropionic acid.
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Reductive Amination (Benzyl Protection): The product from the previous step is reacted with benzaldehyde in a reductive amination process. This step introduces a benzyl protective group on one of the amino groups.
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Reductive Amination (Methylation): The benzyl-protected compound is then subjected to a second reductive amination, this time with an aqueous solution of formaldehyde, to introduce the methyl group.
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Deprotection: The resulting intermediate is treated with a palladium-carbon catalyst under a hydrogen atmosphere. This catalytic hydrogenation simultaneously removes both the benzyl and the carbobenzoxy protective groups, yielding the free amino acid, L-BMAA.
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Salt Formation: The final step involves the acidification of the free amino acid with hydrochloric acid to produce (S)-2-amino-3-(methylamino)propanoic acid hydrochloride.
Biological Activity and Toxicology
L-BMAA is a potent neurotoxin that acts as an excitotoxin. Its biological activity is primarily attributed to its structural similarity to the excitatory neurotransmitter glutamate.
Quantitative Toxicological and Pharmacokinetic Data
The following tables summarize key quantitative data regarding the toxicity and pharmacokinetics of L-BMAA.
Table 1: Acute Toxicity of L-BMAA
| Parameter | Species | Route of Administration | Value | Reference(s) |
| LD50 | Mouse | Intraperitoneal | 3 mg/g | [6] |
Table 2: Pharmacokinetic Parameters of L-BMAA in Rats
| Parameter | Value | Reference(s) |
| Volume of Distribution (Vd) | ~16 L/kg | [7][8] |
| Elimination Half-life (t1/2) | ~1 day | [7][8] |
| Blood-Brain Barrier Permeability | Low (permeability-surface area product of 2-5 x 10^-5 mL/s/g) | [7][8] |
| Oral Bioavailability | Well absorbed | [9] |
Mechanism of Action: Glutamate Receptor Agonism
L-BMAA exerts its neurotoxic effects primarily by acting as an agonist at glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[10] This interaction triggers a cascade of downstream events that ultimately lead to neuronal cell death.
The binding of L-BMAA to these ionotropic glutamate receptors leads to the opening of their associated ion channels, resulting in an influx of calcium ions (Ca²⁺) into the neuron.[1] This excessive influx of Ca²⁺ disrupts intracellular calcium homeostasis and activates a number of deleterious enzymatic pathways. The elevated intracellular Ca²⁺ levels contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Ultimately, this excitotoxic cascade can induce apoptosis, or programmed cell death, of the neuron.[10]
Visualizations
BMAA-Induced Excitotoxicity Signaling Pathway
Caption: BMAA-induced excitotoxicity pathway.
Experimental Workflow for BMAA Discovery
Caption: BMAA discovery workflow.
Conclusion
The discovery of (S)-2-amino-3-(methylamino)propanoic acid hydrochloride represents a significant milestone in the fields of toxicology and neurobiology. From its initial identification in cycad seeds as a potential culprit in a localized neurodegenerative disease to its recognition as a widespread cyanobacterial toxin, the story of L-BMAA underscores the intricate connections between the environment and human health. Continued research into its mechanisms of action, environmental distribution, and potential for bioaccumulation is crucial for understanding its role in neurodegenerative diseases and for developing strategies to mitigate human exposure. This technical guide provides a foundational understanding of this important molecule for professionals in the scientific and drug development communities.
References
- 1. Cellular and Molecular Aspects of the β-N-Methylamino-l-alanine (BMAA) Mode of Action within the Neurodegenerative Pathway: Facts and Controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. diva-portal.org [diva-portal.org]
- 4. The discovery of BMAA, and examples of biomagnification and protein incorporation involving other non-protein amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acute β-N-Methylamino-L-alanine Toxicity in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Disposition of β-N-methylamino-L-alanine (L-BMAA), a Neurotoxin, in Rodents Following a Single or Repeated Oral Exposure [cebs.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
